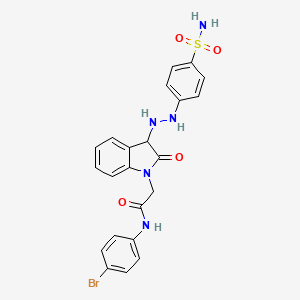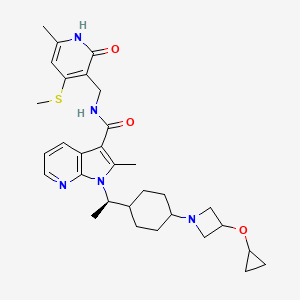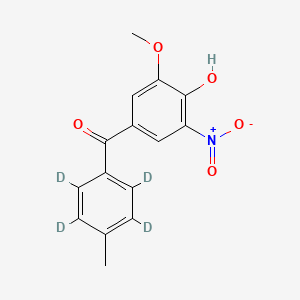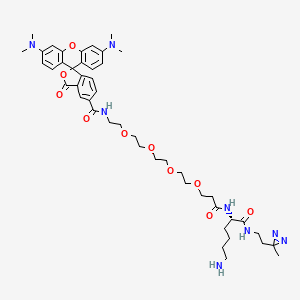
TAMRA-probe 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAMRA-probe 1: is a commonly used fluorescent probe for labeling and detection in various scientific applications. It is a derivative of tetramethylrhodamine, a red-fluorescent dye, which is often used in molecular biology and biochemistry for its high sensitivity and specificity in detecting nucleic acids and proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-probe 1 typically involves the conjugation of tetramethylrhodamine with specific functional groups that allow it to bind to target molecules. One common method is the copper-catalyzed azide-alkyne cycloaddition, also known as “click chemistry.” This reaction involves the reaction of tetramethylrhodamine azide with terminal alkynes to form a stable triazole linkage .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high purity and reproducibility between batches, which is crucial for its application in sensitive assays .
Analyse Chemischer Reaktionen
Types of Reactions: TAMRA-probe 1 primarily undergoes substitution reactions, particularly in the context of click chemistry. The copper-catalyzed azide-alkyne cycloaddition is a key reaction, forming a stable triazole ring .
Common Reagents and Conditions:
Reagents: Tetramethylrhodamine azide, terminal alkynes, copper(I) catalyst.
Major Products: The major product of the click reaction is a triazole-linked conjugate of tetramethylrhodamine, which retains its fluorescent properties and can be used for labeling and detection .
Wissenschaftliche Forschungsanwendungen
Chemistry: TAMRA-probe 1 is used in various chemical assays to detect and quantify specific molecules. Its high sensitivity makes it ideal for applications such as fluorescence resonance energy transfer (FRET) and fluorescence quenching studies .
Biology: In biological research, this compound is used to label nucleic acids and proteins, enabling the visualization of molecular interactions and cellular processes. It is commonly used in real-time polymerase chain reaction (PCR) assays to monitor gene expression .
Medicine: this compound is employed in medical diagnostics to detect specific biomarkers. Its high specificity and sensitivity make it valuable in assays for detecting diseases at the molecular level .
Industry: In industrial applications, this compound is used in quality control processes to ensure the accuracy and reliability of various assays and products .
Wirkmechanismus
TAMRA-probe 1 exerts its effects through its fluorescent properties. When conjugated to a target molecule, it emits fluorescence upon excitation by a specific wavelength of light. This fluorescence can be measured to detect and quantify the presence of the target molecule. The molecular targets and pathways involved depend on the specific application, such as binding to nucleic acids in PCR assays or proteins in fluorescence-based assays .
Vergleich Mit ähnlichen Verbindungen
Fluorescein: Another widely used fluorescent dye, fluorescein has a different excitation and emission spectrum compared to tetramethylrhodamine.
Cy3 and Cy5: These are cyanine dyes that are also used for fluorescent labeling but have different spectral properties and applications.
Alexa Fluor dyes: These dyes offer a range of excitation and emission spectra, providing flexibility in multiplexing assays.
Uniqueness of TAMRA-probe 1: this compound is unique due to its high fluorescence intensity and stability, making it suitable for a wide range of applications. Its ability to form stable conjugates through click chemistry further enhances its versatility in scientific research .
Eigenschaften
Molekularformel |
C46H62N8O10 |
|---|---|
Molekulargewicht |
887.0 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[3-[[(2S)-6-amino-1-[2-(3-methyldiazirin-3-yl)ethylamino]-1-oxohexan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C46H62N8O10/c1-45(51-52-45)16-18-48-43(57)38(8-6-7-17-47)50-41(55)15-20-59-22-24-61-26-27-62-25-23-60-21-19-49-42(56)31-9-12-35-34(28-31)44(58)64-46(35)36-13-10-32(53(2)3)29-39(36)63-40-30-33(54(4)5)11-14-37(40)46/h9-14,28-30,38H,6-8,15-27,47H2,1-5H3,(H,48,57)(H,49,56)(H,50,55)/t38-/m0/s1 |
InChI-Schlüssel |
KCQBLYDDIQCIKY-LHEWISCISA-N |
Isomerische SMILES |
CC1(N=N1)CCNC(=O)[C@H](CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)N(C)C)OC6=C4C=CC(=C6)N(C)C)OC3=O |
Kanonische SMILES |
CC1(N=N1)CCNC(=O)C(CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)N(C)C)OC6=C4C=CC(=C6)N(C)C)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



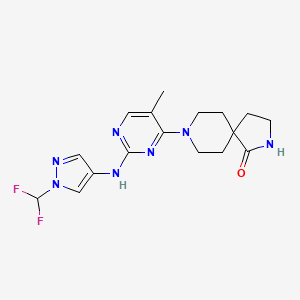
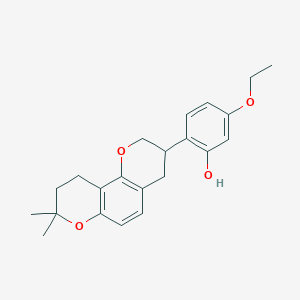
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)
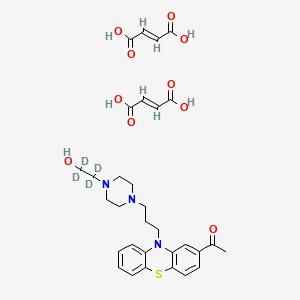
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
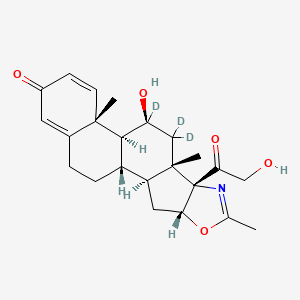
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)
![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)
